Cas no 97-61-0 (2-Methyl-pentanoic Acid)

2-Methyl-pentanoic Acid structure
2-Methyl-pentanoic Acid structure
2-Methyl-pentanoic Acid
97-61-0
C6H12O2
116.158282279968
MFCD00002671
34909
7341

2-Methyl-pentanoic Acid Properties

Names and Identifiers

    • 2-Methylpentanoic acid
    • 2-Methylvaleric acid
    • 2-METHYL-N-VALERIC ACID
    • 2-methylpentanoic
    • 2-METHYLPENTANOIC ACID FOR SYNTHESIS
    • 2-Methylvalerate
    • 2-Methyl-valeric acid
    • acidemethylvalerique
    • methylpentanoic acid
    • methylvaleric acid
    • PENTANOIC ACID,2-METHYL-
    • Pentanoic acid, 2-methyl-
    • Valeric acid, 2-methyl-
    • Methylpropylacetic acid
    • 2-Pentanecarboxylic acid
    • 2-methyl valeric acid
    • alpha-Methylvaleric acid
    • Pentanoic acid, methyl-
    • Kyselina 2-methylvalerova
    • FEMA No. 2754
    • 2-methyl-pentanoic acid
    • Kyselina 2-methylvalerova [Czech]
    • .alpha.-Methylvaleric acid
    • OVBFMEVBMNZIBR-UHFFFAOYSA-N
    • (2S)-2-methylpentanoate
    • 2-Methylpentanoic Acid.
    • 2-Methyl-n-valeric
    • 2-Methylpentanoic acid (ACI)
    • Valeric acid, 2-methyl- (6CI, 7CI, 8CI)
    • Valeric acid, α-methyl- (3CI)
    • (±)-2-Methylpentanoic acid
    • DL-2-Methylpentanoic acid
    • DL
    • NSC 8406
    • α-Methylvaleric acid
    • +Expand
    • MFCD00002671
    • OVBFMEVBMNZIBR-UHFFFAOYSA-N
    • 1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
    • O=C(C(CCC)C)O
    • 1720655

Computed Properties

  • 116.08373g/mol
  • 0
  • 1.8
  • 1
  • 2
  • 3
  • 116.08373g/mol
  • 116.08373g/mol
  • 37.3Ų
  • 8
  • 78.6
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • nothing
  • 0
  • 116.16

Experimental Properties

  • 1.50720
  • 37.30000
  • n20/D 1.414(lit.)
  • Soluble in water(13g/L).
  • 195°C
  • -85°C
  • 0.2±0.8 mmHg at 25°C
  • Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
  • 2754 | 2-METHYLVALERIC ACID
  • 13g/l
  • Not available
  • Not available
  • 0.931 g/mL at 25 °C(lit.)
  • 1.411-1.416

2-Methyl-pentanoic Acid Security Information

  • GHS05 GHS05
  • YV7700000
  • 2
  • 8
  • S26-S36/37/39-S45-S27
  • III
  • R34
  • C C
  • UN 3265 8/PG 2
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • Store at 4 ° C, better storage at -4 ° C
  • III
  • 34
  • Danger
  • Yes
  • 1.3-63%(V)
  • 8

2-Methyl-pentanoic Acid Customs Data

  • 2915900090
  • China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

2-Methyl-pentanoic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033V6-10g
2-Methylpentanoic acid
97-61-0 97%
10g
$8.00 2024-04-19
A2B Chem LLC
AB44178-10g
(R)-2-Methylpentanoic acid
97-61-0 97%
10g
$7.00 2024-07-18
Aaron
AR00343I-10g
2-Methylpentanoic acid
97-61-0 97%
10g
$4.00 2024-05-20
abcr
AB118070-100 g
2-Methylvaleric acid, 98%; .
97-61-0 98%
100 g
€67.70 2023-07-20
Ambeed
A689144-10g
2-Methylvaleric Acid
97-61-0 97%
10g
$9.0 2024-04-15
Apollo Scientific
OR925075-100g
2-Methylvaleric acid
97-61-0 95%
100g
£125.00 2023-09-02
ChemScence
CS-W011232-100g
2-Methylvaleric acid
97-61-0 99.73%
100g
$48.0 2022-04-26
DC Chemicals
DCE-036-20 mg
2-Methylvaleric acid
97-61-0 >98%, Standard References Grade
20mg
$280.0 2022-03-01
Enamine
EN300-20163-0.05g
2-methylpentanoic acid
97-61-0 95%
0.05g
$19.0 2023-09-16
eNovation Chemicals LLC
D389480-100g
2-Methylpentanoic acid
97-61-0 97%
100g
$145 2022-09-09

2-Methyl-pentanoic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ;  12 h, 50 °C
Reference
An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper Catalyst
Yu, Han; Ru, Shi; Zhai, Yongyan; Dai, Guoyong; Han, Sheng; et al, ChemCatChem, 2018, 10(6), 1253-1257

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, [μ7-[2-amino-2-[(hydroxy-κO:κO:κO)methyl]-1,3-p… Solvents: Water ;  8 h, 50 °C
Reference
An Efficient Iron(III)-Catalyzed Aerobic Oxidation of Aldehydes in Water for the Green Preparation of Carboxylic Acids
Yu, Han; Ru, Shi; Dai, Guoyong; Zhai, Yongyan; Lin, Hualin; et al, Angewandte Chemie, 2017, 56(14), 3867-3871

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, < 0 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ;  5 °C; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Preparation of sulfanylamide derivatives as anticonvulsant agents
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -15 °C; 15 min, < 0 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  5 °C; 30 min, 5 °C
1.3 Solvents: Tetrahydrofuran ;  5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues
Kaufmann, Dan; Bialer, Meir; Shimshoni, Jakob Avi; Devor, Marshall; Yagen, Boris, Journal of Medicinal Chemistry, 2009, 52(22), 7236-7248

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  10 - 20 °C; 1 h, 15 - 25 °C
Reference
Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 5 min, 180 - 190 °C
Reference
Solvent- and catalyst-free microwave-assisted decarboxylation of malonic acid derivatives
Cabrera-Rivera, Fanny Araceli; Hernandez-Vazquez, Luis Gabriel; Flores-Sanchez, Patricia; Duran-Galvan, Maria; Escalante, Jaime, Green and Sustainable Chemistry, 2017, 7(4), 270-280

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) (on GO and immobilized [FeMo6]) Solvents: Ethanol ;  40 °C
Reference
Facile synthesis of polyoxometalate supported on magnetic graphene oxide as a hybrid catalyst for efficient oxidation of aldehydes
Zarnegaryan, Ali, Scientific Reports, 2022, 12(1),

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: 1,4-Dioxane ;  12 h, reflux; rt
1.2 Reagents: Water ;  cooled
Reference
Ultrasonic-Assisted condensation of aromatic and aliphatic aldehydes with 3-(Thiophen-2-yl)-5-Pyrazolone: Synthesis, characterization and Stereoselective application
Rizk, Hala F. ; Noser, Ahmed A. ; Ibrahim, Seham A. ; Fares, Amira K., Journal of Heterocyclic Chemistry, 2022, 59(12), 2190-2206

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP… Solvents: Methanol ;  0.6 MPa, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Reference
Application of the chiral spiro iridium phosphine-oxazoline cationic complexes in asymmetric catalytic hydrogenation of unsaturated carboxylic acid
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, (1994),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Nickel, bis(ethyl 4-methoxy-β-oxobenzenepropanoato-Oα′,Oβ)- Solvents: 1,2-Dichloroethane
Reference
Preparation of carboxylic acids by oxidation of aldehydes with nickel compounds
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetone ;  4 h, rt
Reference
Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids
Shi, Hongwei; Li, Jun; Wang, Tao; Rudolph, Matthias; Hashmi, A. Stephen K., Green Chemistry, 2022, 24(15), 5835-5841

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Acetonitrile ,  Water ;  8 - 12 h, rt
Reference
Selective Oxoammonium Salt Oxidations of Alcohols to Aldehydes and Aldehydes to Carboxylic Acids
Qiu, Joseph C.; Pradhan, Priya P.; Blanck, Nyle B.; Bobbitt, James M.; Bailey, William F., Organic Letters, 2012, 14(1), 350-353

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: (1,1,2-Trimethylpropyl)borane
1.2 Reagents: Chromium trioxide Solvents: Acetic acid ,  Water
Reference
Thexylborane
Mungall, William S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-5

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodobenzene Solvents: Water ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 3
Reference
Iodoarene mediated efficient aerobic oxidation of aldehydes for carboxylic acids
Zeng, Kui; Stueckl, A. Claudia; Qin, Jie; Simon, Martin; Spyra, Can-Jerome; et al, Molecular Catalysis, 2023, 537,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ethyl acetoacetate ,  Oxygen Catalysts: Iron oxide (Fe3O4) ;  24 h, 75 - 80 °C
Reference
Fe3O4 nanoparticles/ethyl acetoacetate system for the efficient catalytic oxidation of aldehydes to carboxylic acids
Villano, Rosaria; Acocella, Maria Rosaria; Scettri, Arrigo, Tetrahedron Letters, 2014, 55(15), 2442-2445

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene ,  Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ;  1 - 24 h, rt
Reference
Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidant
Zhao, Junfeng; Mueck-Lichtenfeld, Christian; Studer, Armido, Advanced Synthesis & Catalysis, 2013, 355(6), 1098-1106

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Acetic acid ,  Chromium trioxide Solvents: Water
Reference
Dicyclohexylborane
VanNieuwenhze, Michael S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-3

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Acetone ,  Water ;  3 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions
Batsika, Charikleia S.; Koutsilieris, Charalampos; Koutoulogenis, Giorgos S.; Kokotou, Maroula G.; Kokotos, Christoforos G.; et al, Green Chemistry, 2022, 24(16), 6224-6231

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen peroxide
Reference
Selective oxidation of alcohols and aldehydes with hydrogen peroxide catalyzed by methyltrioctylammonium tetrakis(oxodiperoxotungsto)phosphate(3-) under two-phase conditions
Venturello, Carlo; Gambaro, Mario, Journal of Organic Chemistry, 1991, 56(20), 5924-31

Synthetic Circuit 21

Reaction Conditions
Reference
Carboxylic Acids: Synthesis from alkenes (excluding reactions with carboxylic acid derivatives)
Evano, G., Science of Synthesis, 2006, 20, 205-240

2-Methyl-pentanoic Acid Raw materials

2-Methyl-pentanoic Acid Preparation Products

2-Methyl-pentanoic Acid Suppliers

Hubei Rhino Pharmaceutical Tech.co.,Ltd.
Audited Supplier Audited Supplier
(CAS:97-61-0)
WANG JING LI
13165688766
3008058303@qq.com
https://www.chem960.com/company/190540/
Sichuan Jingcuibio Biotechnology CO.,LTD
Audited Supplier Audited Supplier
(CAS:97-61-0)
CHANG JING LI
18228035716
jingcuibio@163.com
SHANG HAI KE WEI HUA XUE JI SHU Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97-61-0)
BAI HE
18901607656
3428632096@qq.com
CHENG DOU RUI FEN SI DE DAN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97-61-0)
WANG HONG XIA
18981717076
2355253619@qq.com
HU BEI SHI SHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97-61-0)
ZHENG YU HAN
15107128801
1400818899@qq.com
SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97-61-0)
ZHANG JING LI
19821570922
angela@labgogo.com
Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:97-61-0)
CHEN DAN DAN
15827180502
1148980033@qq.com

2-Methyl-pentanoic Acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97-61-0)2-Methyl-pentanoic Acid
A845729
99%
2.5kg
332.0